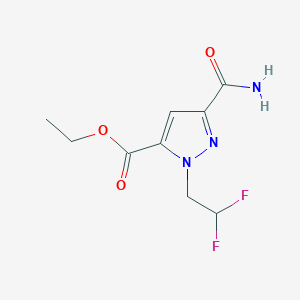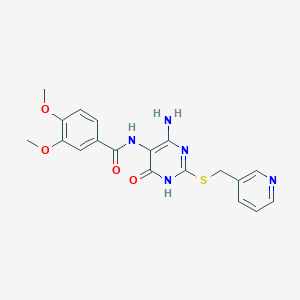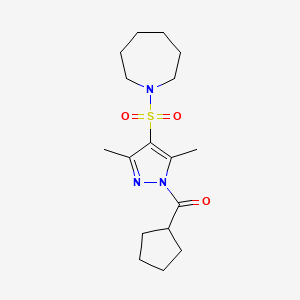
(4-(azepan-1-ylsulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)(cyclopentyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains an azepane ring, which is a seven-membered heterocyclic compound with one nitrogen atom . It also has a sulfonyl group attached to the azepane ring . The molecule also contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . Finally, it has a cyclopentyl group, which is a cycloalkane with five carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The azepane ring would introduce some three-dimensionality into the structure, and the different groups could have various orientations relative to each other .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the azepane ring could potentially make it a solid at room temperature . The compound could have a relatively high molecular weight, given the number of atoms in its structure .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
A novel and efficient synthesis method for 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives, including similar structures to the compound of interest, has been developed. This method employs Knoevenagel/Michael/aldol reactions, resulting in compounds with potential biological and pharmacological activities. The synthesized compounds were confirmed using various spectroscopic techniques (Hote & Lokhande, 2014).
Antimicrobial and Antioxidant Activities
Research has also explored the antimicrobial and antioxidant activities of tri-substituted pyrazoles. These studies have identified compounds with moderate activity against both Gram-positive and Gram-negative bacteria, as well as notable radical scavenging activity. Molecular docking analysis further supports their potential use in combating microbial resistance (Lynda, 2021).
Anticancer Agents
Another area of application is the development of novel pyrazole derivatives as potential antimicrobial and anticancer agents. A series of synthesized compounds demonstrated higher anticancer activity than doxorubicin, a reference drug, alongside good to excellent antimicrobial activity. This suggests their utility in designing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Central Nervous System Depressants
The compound and its related structures have also been explored for central nervous system (CNS) depressant activity, potential anticonvulsant properties, and antipsychotic effects. Such studies contribute to understanding the structure-activity relationships crucial for developing new CNS drugs (Butler, Wise, & Dewald, 1984).
Synthesis of Fused Azepine-tetrazoles
Finally, the synthesis of fused azepine-tetrazoles through a modified Ugi 4-component reaction demonstrates the versatility of using azepan-1-ylsulfonyl structures in constructing biologically relevant small molecule libraries. This approach offers a pathway to generate diverse compounds for screening in various biological applications (Nixey, Kelly, Semin, & Hulme, 2002).
Future Directions
The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in the development of new pharmaceuticals or materials, given its complex structure and the presence of several functional groups that are common in biologically active compounds .
properties
IUPAC Name |
[4-(azepan-1-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]-cyclopentylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-13-16(24(22,23)19-11-7-3-4-8-12-19)14(2)20(18-13)17(21)15-9-5-6-10-15/h15H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRFALLAMNLYHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2CCCC2)C)S(=O)(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(azepan-1-ylsulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)(cyclopentyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

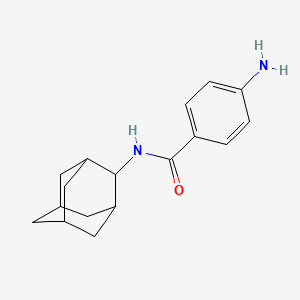
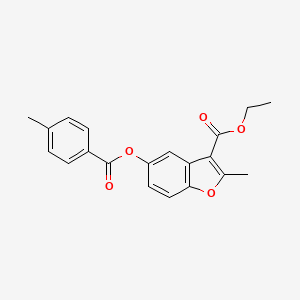
![1-allyl-2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2552305.png)
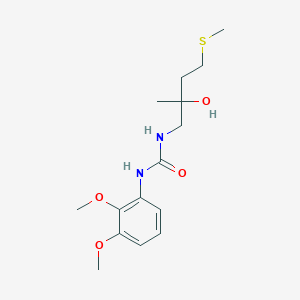
![3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2552307.png)

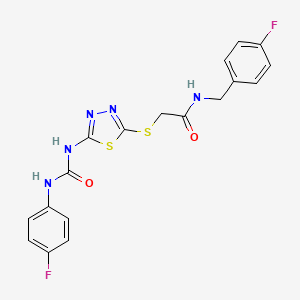

![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-phenylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2552314.png)
![(E)-4-(Dimethylamino)-N-[2-(2-fluorophenoxy)-1-phenylethyl]but-2-enamide](/img/structure/B2552317.png)
![3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2552318.png)
